3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid
Description
3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid is a substituted indole derivative featuring a propan-2-yl (isopropyl) group at position 1, a formyl group at position 3, and a carboxylic acid moiety at position 4.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-formyl-1-propan-2-ylindole-6-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8(2)14-6-10(7-15)11-4-3-9(13(16)17)5-12(11)14/h3-8H,1-2H3,(H,16,17) |
InChI Key |
WEDVCPMQZSQERW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=C(C=C2)C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the formylation of 1-(propan-2-yl)-1H-indole-6-carboxylic acid using formylating agents such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, with the formyl group being introduced at the third position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Carboxy-1-(propan-2-yl)-1H-indole-6-carboxylic acid.
Reduction: 3-Hydroxymethyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its indole structure is known to interact with various biological targets, making it a valuable compound for drug discovery.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to modulate biological pathways and its potential as a lead compound for the development of new drugs.
Industry: In the industrial sector, 3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets in biological systems. The formyl group and the indole ring play crucial roles in binding to enzymes, receptors, or other proteins, modulating their activity. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparison with Similar Compounds
Structural and Functional Differences
- The tert-butoxycarbonyl (BOC) group in BD00741810 serves as a protective group for amines, enabling controlled synthetic modifications .
Position 3 Substituents :
- The formyl group in the target compound allows for reactions such as Schiff base formation or nucleophilic additions, distinguishing it from analogs with hydrogen (e.g., 1030423-73-4) or cyclopentyl groups (e.g., BD764038) .
- Cyclopentyl and pyridyl groups (e.g., BD764038) introduce steric hindrance and aromatic interactions, respectively, which may influence binding to biological targets .
- Position 6 Substituents: The carboxylic acid moiety in the target compound enhances water solubility and hydrogen-bonding capacity, unlike methoxy (e.g., 893732-02-0) or cyano groups (e.g., 174500-88-0) .
Biological Activity
3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid is a compound characterized by its unique indole structure, featuring a formyl group at the 3-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 6-position. This structural arrangement contributes to its diverse biological activities, particularly in antiviral and anti-inflammatory domains.
Chemical Structure and Properties
The molecular formula of 3-formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid can be represented as follows:
This compound's indole core is essential for its interaction with various biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that derivatives of indole compounds, including 3-formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid, exhibit significant biological activities. Notably, they have shown potential as inhibitors of HIV-1 integrase, which is crucial for the viral replication cycle. The indole core's ability to interact with neurotransmitter receptors further underscores its importance in pharmacological applications.
Antiviral Activity
Recent studies have highlighted the effectiveness of indole derivatives in inhibiting HIV-1 integrase. For instance, a derivative similar to 3-formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid demonstrated an IC50 value of against integrase strand transfer, indicating potent antiviral properties . The binding analysis revealed that specific structural modifications could enhance this activity significantly.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 3-formyl derivative | 0.13 | Inhibits HIV-1 integrase |
| Indole derivative | 0.0059 | CysLT1 antagonist |
Anti-inflammatory Activity
Indole derivatives are also noted for their anti-inflammatory properties. For example, the natural product indole-3-carbinol has been shown to suppress inflammatory cytokines and prevent inflammation initiation . The structural modifications at various positions on the indole nucleus can modulate these anti-inflammatory effects.
Structure–Activity Relationship (SAR)
The biological activity of 3-formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid can be enhanced through specific structural optimizations. The following key aspects are critical in determining its efficacy:
- Indole Core : Essential for receptor binding.
- Carboxylic Acid Group : Important for interaction with biological targets.
- Substituents : Modifications at the C2 and C3 positions can enhance binding affinity and biological activity.
Study on HIV Integrase Inhibition
A recent study synthesized various derivatives based on the indole structure and evaluated their inhibitory effects on HIV integrase. The findings indicated that compounds with longer branches at the C3 position exhibited improved interactions with the active site of integrase, leading to enhanced inhibitory effects .
Anti-inflammatory Effects of Indole Derivatives
Research has shown that certain indole derivatives can significantly reduce inflammation in vivo. A study demonstrated that these compounds suppressed the production of pro-inflammatory cytokines in animal models, suggesting their potential as therapeutic agents in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
